molecular formula C8H16N2 B15094330 N-methyl-1-azabicyclo[3.2.1]octan-6-amine

N-methyl-1-azabicyclo[3.2.1]octan-6-amine

Cat. No.: B15094330
M. Wt: 140.23 g/mol
InChI Key: GFMMSNGTERVIEM-UHFFFAOYSA-N
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Description

Contextualizing Azabicyclo[3.2.1]octane Scaffolds in Organic and Medicinal Chemistry

The azabicyclo[3.2.1]octane framework is a key structural motif found in a variety of natural products and synthetic molecules with significant pharmacological properties. This scaffold consists of a six-membered piperidine (B6355638) ring fused with a five-membered cyclopentane (B165970) ring, creating a rigid and conformationally constrained bicyclic system. The inherent structural rigidity of this scaffold is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets.

Derivatives of the azabicyclo[3.2.1]octane core have been investigated for a wide range of therapeutic applications. For instance, certain analogs have been explored as potent mixed vasopressin antagonists, which are of interest for treating conditions such as hyponatremia and heart failure. nih.gov Additionally, research into 8-azabicyclo[3.2.1]octane analogs has shown potential for the development of treatments for Parkinson's disease. scirp.org The versatility of this scaffold allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. The structural similarity of some azabicyclo[3.2.1]octane derivatives to natural alkaloids has also driven their exploration in drug discovery.

The Unique Structural Features and Significance of N-methyl-1-azabicyclo[3.2.1]octan-6-amine

This compound is distinguished by several key structural features. The "1-aza" designation indicates that the nitrogen atom is at a bridgehead position, a characteristic that imparts specific conformational properties to the bicyclic system. The presence of a methyl group on this nitrogen (N-methyl) can influence the compound's basicity and its interaction with biological targets. Furthermore, the amine group at the 6-position provides a site for further chemical modification and is crucial for the molecule's potential biological activity and physicochemical properties.

While specific research on this compound is not extensively documented in publicly available literature, the combination of the 1-azabicyclo[3.2.1]octane core with an N-methyl group and a primary amine suggests its potential as a building block in the synthesis of more complex molecules. The strategic placement of these functional groups makes it a candidate for investigation in areas where related azabicyclic structures have shown promise.

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core Structure 1-azabicyclo[3.2.1]octane
Bridgehead Atom Nitrogen (position 1)
Substitution on Nitrogen Methyl group
Functional Group Amine at position 6

Historical and Current Research Trajectories within the Azabicyclic Amine Class

The study of azabicyclic amines has a rich history, with early research often focused on the isolation and structural elucidation of naturally occurring alkaloids containing these scaffolds. The synthesis of these complex structures has been a long-standing challenge in organic chemistry, leading to the development of innovative synthetic methodologies. Intramolecular cyclization reactions are a common strategy for constructing the bicyclic core of these molecules. rsc.org

Current research continues to explore the synthesis and application of novel azabicyclic amines. A significant area of focus is the development of ligands for nicotinic acetylcholine (B1216132) receptors, with some 1-azabicyclo[3.2.1]octane derivatives showing potential in this regard. figshare.com The exploration of azabicyclo[3.2.1]octane derivatives as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for the management of inflammation is another promising avenue of contemporary research. nih.gov

The general trajectory of research in this field involves leveraging the conformational constraints and stereochemical complexity of the azabicyclic scaffold to design molecules with high target specificity. The development of enantioselective synthetic routes is also a key focus, as the biological activity of these compounds is often highly dependent on their stereochemistry.

The following table provides an overview of research areas for the broader class of azabicyclic amines:

Research AreaFocus
Medicinal Chemistry Development of new therapeutic agents, including vasopressin antagonists and treatments for neurodegenerative diseases. nih.govscirp.org
Synthetic Chemistry Creation of novel and efficient synthetic routes to access complex azabicyclic structures. rsc.org
Pharmacology Investigation of the interactions of azabicyclic amines with various biological targets, such as nicotinic acetylcholine receptors. figshare.com
Drug Discovery Use of the azabicyclic scaffold as a template for designing new drugs with improved efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-methyl-1-azabicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-3-7(8)5-10/h7-9H,2-6H2,1H3

InChI Key

GFMMSNGTERVIEM-UHFFFAOYSA-N

Canonical SMILES

CNC1CN2CCCC1C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl 1 Azabicyclo 3.2.1 Octan 6 Amine and Its Derivatives

Strategies for Constructing the Azabicyclo[3.2.1]octane Core

The synthesis of the 1-azabicyclo[3.2.1]octane core is less documented than that of its isomers with the nitrogen atom at other positions. researchgate.net However, several innovative approaches have been devised to forge this specific bridged bicyclic framework.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and convergent strategy for the construction of complex cyclic systems like the 1-azabicyclo[3.2.1]octane core. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond from a suitably functionalized acyclic or monocyclic precursor.

One notable approach involves the intramolecular cyclization of piperidine (B6355638) derivatives. For instance, the intramolecular Mannich reaction has been successfully employed to construct the azabicyclo[3.2.1]octane motif. researchgate.netthieme-connect.com This reaction typically involves the cyclization of an amino ketone precursor, often generated in situ, to form the bicyclic structure. The strategic placement of functional groups on the piperidine ring is crucial for directing the cyclization to the desired 1-azabicyclo[3.2.1]octane skeleton.

Another strategy involves the intramolecular Michael addition. For example, the conjugate addition of a nitrogen nucleophile onto an α,β-unsaturated carbonyl system within the same molecule can lead to the formation of the bicyclic core. The success of this approach is highly dependent on the stereochemistry of the starting material and the reaction conditions, which must be carefully optimized to favor the desired cyclized product.

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions have emerged as indispensable tools in modern organic synthesis, offering mild and efficient pathways to complex molecular architectures. Both copper and palladium catalysts have been explored for the synthesis of various azabicyclo[3.2.1]octane isomers, although specific applications to the 1-aza scaffold are less common.

Copper-catalyzed enantioselective alkene carboamination has proven to be a robust method for the synthesis of 6-azabicyclo[3.2.1]octanes. nih.govnih.gov This reaction involves the intramolecular cyclization of an N-sulfonyl-2-aryl-4-pentenamine in the presence of a chiral copper catalyst and a stoichiometric oxidant. The reaction proceeds with the formation of two new rings and two new stereocenters in a single step, often with excellent enantioselectivity. nih.gov While this methodology has been primarily applied to the synthesis of the 6-aza isomer, its potential for adaptation to construct the 1-azabicyclo[3.2.1]octane core remains an area of active investigation. The challenge lies in designing a suitable substrate that would favor the formation of the 1-aza bridgehead.

Catalyst SystemSubstrateProductYieldEnantioselectivity
Ph-Box-Cu2, MnO2N-sulfonyl-2-aryl-4-pentenamines6-azabicyclo[3.2.1]octanesModerate to goodExcellent

Palladium-catalyzed cyclizations have been extensively used in the synthesis of nitrogen-containing heterocycles. rsc.orgacs.orgmdpi.com For the construction of the azabicyclo[3.2.1]octane framework, palladium-catalyzed intramolecular reactions of unsaturated amines have been investigated. These reactions, often referred to as aza-Wacker or amino-Heck reactions, involve the palladium-mediated cyclization of an amine onto a tethered alkene. The regioselectivity of the cyclization is a critical factor and is influenced by the nature of the palladium catalyst, the ligands, and the substrate itself. While many examples lead to the formation of other isomers, the development of new palladium catalytic systems with tailored ligands holds promise for the selective synthesis of the 1-azabicyclo[3.2.1]octane core.

Rearrangement-Based Syntheses

Rearrangement reactions offer a unique and often powerful approach to the synthesis of complex molecular skeletons by transforming a readily available scaffold into a more intricate one.

The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a classic transformation that can be utilized for ring expansion and the introduction of a nitrogen atom into a cyclic system. researchgate.netuniv.kiev.uaorganic-chemistry.org The application of the Beckmann rearrangement to the synthesis of the 1-azabicyclo[3.2.1]octane core would likely involve the rearrangement of a bicyclo[2.2.2]octanone oxime derivative. In this scenario, the migration of one of the bridgehead carbons to the nitrogen atom would lead to the formation of the desired 1-azabicyclo[3.2.1]octane skeleton. However, the regioselectivity of the rearrangement is a significant challenge, as the migration of the other bridge carbon would lead to the isomeric 2-azabicyclo[3.2.1]octan-3-one. core.ac.uk The outcome of the Beckmann rearrangement is highly dependent on the stereochemistry of the oxime and the reaction conditions.

A notable related strategy involves the rearrangement of quinuclidine (B89598) derivatives. It has been reported that carbenium ion rearrangements of a 3-hydroxyquinuclidine-3-carboxylate derivative can lead to the formation of the 1-azabicyclo[3.2.1]octane system. researchgate.net This rearrangement provides a direct entry to the desired bicyclic core from a readily accessible starting material.

Starting MaterialRearrangement TypeKey TransformationProduct Core
Bicyclo[2.2.2]octanone oximeBeckmann RearrangementCarbon migration to nitrogen1-Azabicyclo[3.2.1]octanone (potential)
3-Hydroxyquinuclidine-3-carboxylateCarbenium Ion RearrangementSkeletal rearrangement1-Azabicyclo[3.2.1]octane
Norbornadiene Cascade Rearrangements

A notable strategy for the synthesis of the azabicyclo[3.2.1]octane core involves a cascade rearrangement starting from norbornadiene and its derivatives. This method provides an efficient entry into the unsaturated 2-azabicyclo[3.2.1]octadiene system, which can subsequently be reduced to the saturated scaffold.

The reaction is initiated by the treatment of a substituted norbornadiene with an azide (B81097), such as toluenesulfonyl azide. The proposed mechanism begins with a dipolar cycloaddition of the azide to one of the double bonds of norbornadiene. This is followed by the loss of nitrogen gas to form a fused-ring aziridine (B145994) intermediate. This strained aziridine then undergoes a ring-opening to form a bicyclo[3.1.0]hexene imine, which subsequently rearranges via an aza-Cope rearrangement to yield the N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene. rsc.org This product serves as a versatile precursor to the 2-azabicyclo[3.2.1]octane family. rsc.org

One of the key advantages of this method is the high degree of regiocontrol, providing the bicyclooctadiene ring system as a single regioisomer, even with substituted norbornadienes. acs.org The resulting unsaturated bicyclic system can be converted to the saturated 2-azabicyclo[3.2.1]octane through a two-step reduction sequence, for instance, using lithium aluminum hydride (LiAlH₄) followed by hydrogenation. rsc.org

Table 1: Norbornadiene Cascade Rearrangement Example

Starting Material Reagent Product Yield Ref
Norbornadiene Phenylsulfonyl azide N-phenylsulfonyl 2-azabicyclo[3.2.1]octadiene Moderate acs.org
Rearrangements of Bicyclo[2.2.1]heptanes

The rearrangement of the more strained bicyclo[2.2.1]heptane (norbornane) system offers another effective route to the thermodynamically more stable azabicyclo[3.2.1]octane skeleton. This ring-expansion strategy often proceeds through the formation of an aziridinium (B1262131) intermediate.

One such approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives. For example, treatment of a 2-azabicyclo[2.2.1]heptane bearing a primary alcohol with tosyl chloride in pyridine, or under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), can induce rearrangement. The reaction proceeds through the activation of the alcohol, followed by an intramolecular nucleophilic attack by the nitrogen atom to form a tricyclic aziridinium intermediate. This strained intermediate is then regioselectively opened by a nucleophilic attack at the more substituted carbon, leading to the formation of the 2-azabicyclo[3.2.1]octane ring system. nih.gov

Radical-mediated rearrangements have also been explored. For instance, aminyl radicals generated from azanorbornane precursors can undergo rearrangement to form diazabicyclo[3.2.1]octene systems. nih.govuantwerpen.be While this specific example leads to a diazabicyclo system, it highlights the utility of radical rearrangements in expanding the bicyclo[2.2.1]heptane core.

Multi-component Coupling Reactions

While classic multi-component reactions like the Ugi or Passerini reactions are powerful tools for generating molecular complexity, their direct application to form the 1-azabicyclo[3.2.1]octane core is not widely documented. However, tandem one-pot reactions that combine multiple bond-forming events can be considered conceptually similar and provide efficient access to related scaffolds.

One such example is a tandem Horner-Emmons olefination-conjugate addition reaction used to form 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.orgscispace.com This sequence involves the reaction of N-acetylamides and is a key step in synthesizing analogues of the norditerpenoid alkaloid methyllycaconitine. acs.orgscispace.com Although this constructs the 6-azabicyclo[3.2.1]octane isomer, it demonstrates the potential of tandem strategies to rapidly build complexity around the bicyclic core in a single pot.

1,3-Dipolar Cycloaddition Methodologies

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the construction of five-membered rings and has been successfully applied to the synthesis of the azabicyclo[3.2.1]octane scaffold. scispace.com Specifically, the reaction between an azomethine ylide and an alkene dipolarophile can generate the pyrrolidine (B122466) ring that is fused to a larger ring, thereby creating the bicyclic system.

This strategy is particularly prominent in the synthesis of the 8-azabicyclo[3.2.1]octane core, which is the skeleton of tropane (B1204802) alkaloids. dntb.gov.ua Asymmetric variants of this reaction have been developed to achieve high levels of enantioselectivity. For instance, the use of a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has been reported for the asymmetric 1,3-dipolar cycloaddition between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone. mdpi.com This approach affords optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. mdpi.com The choice of catalyst and substrate can also influence the exo/endo selectivity of the cycloaddition. mdpi.com

Intramolecular versions of this reaction are also known. A regio- and diastereoselective intramolecular [3+2] nitrone cycloaddition reaction has been developed to synthesize complex bicyclo[3.2.1]octane scaffolds, yielding bicyclic isoxazolidines in high yields under catalyst-free conditions.

Stereoselective Synthesis of Azabicyclo[3.2.1]octane Derivatives

The inherent three-dimensionality and multiple stereocenters of the azabicyclo[3.2.1]octane scaffold necessitate precise control over stereochemistry during its synthesis. Significant efforts have been dedicated to developing both enantioselective and diastereoselective methodologies.

Enantioselective Construction of the Bicyclic Scaffold

The enantioselective de novo construction of the azabicyclo[3.2.1]octane core from achiral starting materials is a highly sought-after goal in organic synthesis. dntb.gov.ua This is often achieved through the use of chiral catalysts or chiral auxiliaries.

As mentioned previously, asymmetric 1,3-dipolar cycloadditions are a premier method for the enantioselective synthesis of the related 8-azabicyclo[3.2.1]octane system. The combination of a rhodium catalyst to generate the azomethine ylide and a chiral Lewis acid (e.g., a complex of Nd(OTf)₃ with a chiral ligand) to coordinate the dipolarophile allows for a highly ordered transition state, leading to excellent enantiomeric excesses (up to 99% ee). dntb.gov.uamdpi.com

Another major strategy involves the enantioselective desymmetrization of achiral precursors, such as tropinone (B130398) for the 8-aza series. dntb.gov.ua This can be achieved through enantioselective deprotonation using a chiral lithium amide base, followed by trapping the resulting chiral enolate. dntb.gov.ua

Diastereoselective Control in Synthetic Pathways

Diastereoselective control is crucial when multiple stereocenters are formed or when a new stereocenter is introduced into a molecule that already contains one. Many of the synthetic methods described for the azabicyclo[3.2.1]octane core exhibit high levels of diastereoselectivity.

For example, the dual-catalyst asymmetric 1,3-dipolar cycloaddition not only controls enantioselectivity but also affords products with high diastereomeric ratios (>99:1 dr). mdpi.com The facial selectivity of the cycloaddition (exo vs. endo) can often be tuned by modifying the reaction components, such as the structure of the starting diazo substrate. mdpi.com

The aza-Prins cyclization has also been employed for the diastereoselective construction of the related 6-oxa-2-azabicyclo[3.2.1]octane scaffold. The reaction between a chiral α-hydroxyaldehyde derivative and N-tosyl homoallylamine proceeds in a highly diastereoselective manner to furnish the bicyclic product through an unexpected intramolecular nucleophilic attack. Similarly, intramolecular nitrone cycloadditions have been shown to be highly regio- and diastereoselective in forming bicyclo[3.2.1]octane systems. These methods showcase how intramolecular constraints can effectively control the stereochemical outcome of a reaction.

Table 2: Stereoselective Synthesis Data

Reaction Type Catalyst/Reagent Substrates Stereoselectivity Ref
Asymmetric 1,3-Dipolar Cycloaddition Rh(II) complex / Chiral Lewis acid Diazo imine, Acryloylpyrazolidinone Up to >99:1 dr, 99% ee mdpi.com
Aza-Prins Cyclization Lewis Acid (R)-2,3-Di-O-benzylglyceraldehyde, N-tosyl homoallylamine Highly diastereoselective

Chiral Auxiliary-Mediated Syntheses

The enantioselective synthesis of the azabicyclo[3.2.1]octane core is crucial for developing stereochemically pure analogs. Chiral auxiliary-mediated approaches utilize a recoverable chiral molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

One prominent strategy involves the use of chiral amines, such as (R)-1-phenylethylamine, to introduce chirality during the formation of the bicyclic system. A single-step synthesis has been reported for producing pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, where (R)-1-phenylethylamine serves to confer chirality to the final structure. acs.org Although this produces a related 3-azabicyclo[3.2.1]octane, the principle of using a chiral amine auxiliary is directly applicable.

Another effective method starts from a readily available lactone, 6-oxabicyclo[3.2.1]oct-3-en-7-one. Opening the lactone ring with a chiral amine, such as R-(+)-methylbenzylamine, produces diastereomeric amides. These amides are then reduced, and a subsequent allylic oxidation provides the optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.org These ketones are direct precursors to the desired amines. The chiral auxiliary can be removed later in the synthetic sequence, for instance, by catalytic debenzylation, to yield the enantiomerically pure bicyclic core. rsc.org

Chiral AuxiliaryStarting MaterialKey IntermediateTarget Core Structure
(R)-1-PhenylethylamineIminium salt precursorDiastereomeric bicyclic products6-Amino-3-azabicyclo[3.2.1]octane
R-(+)-Methylbenzylamine6-Oxabicyclo[3.2.1]oct-3-en-7-oneDiastereomeric amides6-Azabicyclo[3.2.1]octan-3-one

Specific Approaches to N-methyl-1-azabicyclo[3.2.1]octan-6-amine Analogs

Accessing analogs of the target compound often involves the strategic derivatization of a common precursor, typically an azabicyclic ketone. Methodologies such as reductive amination, oxidation/reduction, and one-pot procedures are employed to efficiently generate a library of related molecules.

Reductive amination is a highly effective and widely used method for converting a ketone into an amine. For the synthesis of this compound, the precursor ketone, 1-azabicyclo[3.2.1]octan-6-one, is reacted with methylamine (B109427) in the presence of a reducing agent.

The choice of reducing agent is critical to ensure that the intermediate iminium ion is reduced faster than the starting ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and high selectivity for iminium ions over ketones. The reaction can be performed as a one-pot procedure where the ketone, methylamine, and NaBH(OAc)₃ are mixed in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). Acetic acid can be used as a catalyst, particularly with less reactive ketones. This method tolerates a wide range of functional groups and consistently provides high yields of the desired amine product.

Table 2: Reductive Amination Conditions

Ketone Precursor Amine Source Reducing Agent Solvent Typical Yield

The precursor, 1-azabicyclo[3.2.1]octan-6-one, serves as a versatile intermediate for introducing various functionalities and stereochemistries into the bicyclic scaffold.

The ketone functionality can be readily transformed to introduce new chemical diversity. Stereoselective reduction of the ketone to the corresponding alcohol, 1-azabicyclo[3.2.1]octan-6-ol, can be achieved using various hydride reagents. acs.org The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) can influence the stereochemical outcome, leading to either the exo or endo alcohol. The stereoselectivity is often dictated by the steric hindrance, with the hydride attacking from the less hindered face of the bicyclic system. rsc.org

Conversely, oxidation of the azabicyclic ketone under harsh conditions using strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of dicarboxylic acid derivatives. This ring-opening reaction provides an alternative scaffold for further synthetic elaboration.

Allylic oxidation introduces functionality at the carbon atom adjacent to a double bond. In the context of bicyclic ketones, this is typically achieved by first introducing a double bond to form an α,β-unsaturated ketone (enone). This enone can then undergo allylic oxidation to introduce a hydroxyl group or other functionalities. A documented route for a related 6-azabicyclo[3.2.1]octane system involves the allylic oxidation of intermediate amino alcohols using manganese dioxide (MnO₂) to furnish the corresponding bicyclic ketones. rsc.org This demonstrates a key transformation for functionalizing the ring system at a position allylic to a newly formed double bond, expanding the range of possible derivatives.

For synthetic routes that utilize a nitrogen-protecting group (e.g., Boc, Cbz), a "one-pot" deprotection-alkylation sequence offers an efficient method for introducing N-alkyl or N-methyl groups without isolating the intermediate secondary amine. Research on related 3-azabicyclo[3.2.1]octane systems has demonstrated the feasibility of this approach. acs.org In these procedures, the protecting group is first removed, typically under acidic conditions for a Boc group or via hydrogenolysis for a Cbz or benzyl (B1604629) group. The resulting crude secondary amine is then directly treated with an alkylating agent, such as an alkyl halide or a carbonyl compound for reductive amination, in the same reaction vessel. acs.orgrsc.org

Reaction Chemistry and Functionalization of N Methyl 1 Azabicyclo 3.2.1 Octan 6 Amine

Reactivity of the Azabicyclo[3.2.1]octane Nitrogen Atom

The nitrogen atom at the bridgehead of the 1-azabicyclo[3.2.1]octane system is a tertiary amine. Its reactivity is governed by its nucleophilicity and the steric hindrance imposed by the bicyclic structure. Unlike acyclic tertiary amines, the fixed conformation of the bicyclic system can restrict the approach of reactants and influence the stability of intermediates and transition states.

Nucleophilic Substitution Reactions

The bridgehead nitrogen atom possesses a lone pair of electrons, enabling it to act as a nucleophile and react with various electrophiles. smolecule.com However, the rigid framework of the bicyclo[3.2.1]octane system imposes significant steric constraints that can hinder its approach to an electrophilic center. This is a common characteristic of bridgehead atoms in bicyclic systems, where reactivity can be diminished compared to analogous acyclic structures. stackexchange.comyoutube.com

Despite the steric hindrance, the nitrogen can participate in nucleophilic substitution reactions, particularly with potent electrophiles. The formation of a quaternary ammonium (B1175870) salt through reaction with an alkyl halide is a characteristic reaction of tertiary amines. This quaternization leads to a positively charged nitrogen atom within the bicyclic core. google.com The stability and subsequent reactivity of such bridgehead quaternary salts are subjects of interest, as ring strain may influence their formation and decomposition pathways. In related azabicyclic systems, the nitrogen atom's nucleophilicity is harnessed for various transformations, including modifications to create derivatives with diverse biological activities. smolecule.com

N-Alkylation and N-Acylation Strategies

N-Alkylation of the bridgehead tertiary amine in the N-methyl-1-azabicyclo[3.2.1]octan-6-amine scaffold results in the formation of a quaternary ammonium salt, as mentioned above. This process, often referred to as quaternization, can be achieved using standard alkylating agents such as alkyl halides. google.com The reaction permanently introduces a positive charge to the nitrogen, significantly altering the molecule's physical and chemical properties.

N-acylation at a bridgehead tertiary amine is generally a challenging transformation. The reaction would involve the formation of a highly unstable acylammonium ion intermediate. The steric bulk around the bridgehead nitrogen further disfavors this reaction. In contrast, N-acylation reactions are much more feasible at the exocyclic 6-amine position, which is a primary or secondary amine and thus more amenable to forming stable amide or sulfonamide linkages. Indeed, studies on related azabicyclo[3.2.1]octane scaffolds frequently report N-acylation or N-sulfonylation of non-bridgehead secondary amine functionalities to produce a wide array of derivatives. acs.orgnih.gov

Reaction TypeSubstrate ScaffoldReagent(s)Product TypeNotes
N-Alkylation 1-Azabicyclo[2.2.2]octaneBenzyl (B1604629) chlorideQuaternary ammonium saltA common quaternization reaction.
N-Acylation nor-tropane analogueVarious acyl chloridesN-acyl tropane (B1204802)Acylation of the secondary amine at the N-8 position. nih.gov
N-Sulfonylation Azabicyclo[3.2.1]octane aminePyrazole (B372694) sulfonyl chlorideN-sulfonyl azabicyclooctaneReaction at a non-bridgehead nitrogen. acs.org

Modifications at the Amine and Other Positions

Beyond the bridgehead nitrogen, the this compound scaffold offers multiple sites for chemical modification. The exocyclic amine at the C-6 position is a primary site for functionalization, and reactions can also be performed on the carbon framework, often with a high degree of regio- and stereocontrol.

Hydrogenation for Saturation Control

Hydrogenation is a crucial reaction for controlling the degree of saturation within the azabicyclo[3.2.1]octane core. If the scaffold is synthesized with one or more double bonds, catalytic hydrogenation can be employed to produce the fully saturated system. This reaction is often stereoselective, with the hydrogen atoms adding to the less sterically hindered face of the double bond.

For instance, in the synthesis of related 2-azabicyclo[3.2.1]octane systems, direct hydrogenation of a 2-azabicyclo[3.2.1]octadiene precursor over a palladium catalyst effectively reduces the double bonds to yield the saturated octane (B31449) core. rsc.org Similarly, in another synthetic route, hydrogenation is used not only to saturate a double bond but also to simultaneously remove a benzyl protecting group, yielding the desired endo-configured product with high stereospecificity. google.com The choice of catalyst (e.g., Palladium on carbon, Rhodium on carbon) and reaction conditions can influence the selectivity and efficiency of the reduction. rsc.orggoogle.com This control over saturation and stereochemistry is vital for tuning the three-dimensional structure of the final molecule.

Regioselective and Stereoselective Functionalization

Achieving regioselective and stereoselective functionalization is a key challenge in the synthesis of complex molecules based on the azabicyclo[3.2.1]octane core. The rigid, three-dimensional nature of the scaffold often allows for highly controlled reactions.

Advanced synthetic methods have been developed to introduce functionality at specific positions with defined stereochemistry. For example, copper-catalyzed enantioselective alkene carboamination has been used to construct the 6-azabicyclo[3.2.1]octane skeleton from acyclic precursors. scispace.com This reaction forms two new rings and two new stereocenters with high enantioselectivity. scispace.com Similarly, intramolecular cyclization reactions, such as those induced by phenylselenyl bromide, can proceed in a stereo- and regioselective manner to form the bicyclic system. rsc.org

Radical-mediated reactions have also been employed for regioselective rearrangements. For instance, aminyl radicals generated from azanorbornane precursors have been shown to undergo a regioselective ring expansion to form diazabicyclo[3.2.1]octene systems. us.esnih.gov Such transformations highlight the potential to manipulate the bicyclic core itself, leading to novel and complex functionalized derivatives. These sophisticated strategies are essential for the synthesis of specific isomers of this compound derivatives for various research applications.

Advanced Chemical Derivatization for Analytical and Biological Studies

The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties for biological evaluation and for enabling its detection and quantification in analytical studies. Functionalization can occur at the 6-amino group or on the bicyclic core itself, leading to a diverse range of analogues with potentially altered biological activities and analytical characteristics.

Derivatization for Biological Studies

The modification of the 1-azabicyclo[3.2.1]octane skeleton, particularly at the 6-position, has been explored to develop compounds with specific biological targets, such as monoamine transporters. nih.gov Although research may not always commence from this compound itself, synthetic routes that produce a variety of 6-substituted analogues provide a clear blueprint for derivatization strategies. These modifications are fundamental in structure-activity relationship (SAR) studies to probe the binding requirements of target receptors or enzymes. nih.govacs.org

For instance, the amine group at the 6-position can be acylated, alkylated, or used as a nucleophile to introduce a wide array of substituents. The goal is to systematically alter parameters like steric bulk, lipophilicity, and hydrogen bonding capacity to optimize interaction with a biological target. An example of this approach is the synthesis of a series of 6-substituted 1-azabicyclo[3.2.1]octanes to explore their potency as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

In a broader context of the azabicyclo[3.2.1]octane framework, derivatization of other positions on the ring system is a common strategy to create analogues for drug discovery. For example, ketones on the scaffold can be stereoselectively reduced to the corresponding alcohols, which can serve as key intermediates for further functionalization. illinois.edursc.org Such derivatizations of the core structure highlight a versatile strategy for creating chemical diversity for biological screening. nih.govosti.gov

The following table summarizes representative derivatization approaches on the related azabicyclo[3.2.1]octane core for biological evaluation.

Scaffold PositionReaction TypeReagents/ConditionsPurpose/OutcomeReference
C6-substituentAcylation / AlkylationAcid chlorides, Alkyl halidesGeneration of diverse analogues for SAR studies as monoamine transporter inhibitors. nih.gov
C3-ketoneStereoselective ReductionL-selectride or Ketoreductases (KREDs)Produces 3α-alcohols, key intermediates for synthesizing analogues of biologically active compounds like azaprophen. illinois.edunih.gov
N-atom on ringN-AlkylationDeprotection followed by reaction with alkylating agentsPreparation of a series of N-alkyl compounds to evaluate biological activity on GABA receptors. acs.org
Aziridine (B145994) RingIntramolecular CyclizationLewis acid catalysis with a nosyl group on the aziridine nitrogenEfficiently leads to the formation of the 6-azabicyclo[3.2.1]octane ring system. nih.gov

Derivatization for Analytical Studies

For analytical purposes, particularly in bioanalysis using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often essential. Aliphatic amines like this compound typically lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using UV or fluorescence detectors. Furthermore, their polarity can lead to poor chromatographic retention and peak shape on reversed-phase columns.

Chemical derivatization addresses these issues by introducing a tag onto the amine that enhances its detectability and/or chromatographic behavior. nih.govlibretexts.org The primary or secondary amine at the 6-position is the primary target for such reactions. A suitable derivatizing agent should react rapidly and quantitatively under mild conditions to form a stable product.

Common strategies involve reacting the amine with reagents that impart specific properties:

UV/Vis Absorbance: Reagents containing aromatic systems are introduced.

Fluorescence: Fluorogenic reagents are used to create highly fluorescent derivatives, enabling very low limits of detection.

Mass Spectrometry Ionization: Tags that improve ionization efficiency in the MS source are attached, enhancing sensitivity. nih.gov

A systematic comparison of different amine-derivatizing agents has shown that no single reagent is universally superior; the choice depends on the analytical goals and the nature of the sample matrix. nih.gov The table below details common derivatizing agents applicable to the amine group of the target compound for enhanced analytical detection.

Derivatizing AgentAbbreviationFunctional Group TargetedAnalytical EnhancementReference
Dansyl ChlorideDansyl-ClPrimary and secondary aminesFluorescence, Enhanced MS ionization nih.gov
9-fluorenylmethyl chloroformateFmoc-ClPrimary and secondary aminesFluorescence, UV absorbance nih.govlibretexts.org
o-PhthalaldehydeOPAPrimary amines (in presence of a thiol)Fluorescence nih.govlibretexts.org
4-(Dimethylamino)azobenzene-4'-sulfonyl chlorideDabsyl-ClPrimary and secondary aminesVisible absorbance nih.gov
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide esterDMQC-OSuPrimary aminesFluorescence, Enhanced chromatographic separation

Advanced Spectroscopic and Computational Characterization of N Methyl 1 Azabicyclo 3.2.1 Octan 6 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of N-methyl-1-azabicyclo[3.2.1]octan-6-amine in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional correlation experiments, a complete assignment of all proton and carbon resonances can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The bicyclic framework restricts conformational flexibility, leading to complex splitting patterns due to geminal and vicinal couplings.

The protons of the azabicyclo[3.2.1]octane core typically resonate in the upfield region of the spectrum. The bridgehead protons and those adjacent to the nitrogen atom are expected to show characteristic chemical shifts. For instance, in related 1-azabicyclo[3.2.1]oct-3-ene systems, the proton at the C5 bridgehead and the protons on the carbons adjacent to the bridgehead nitrogen (C2 and C7) show distinct signals. researchgate.net The N-methyl group would present as a sharp singlet, typically in the range of 2.2-2.6 ppm. libretexts.org The protons on the carbon bearing the amino group (C6) would be influenced by the electronegativity of the nitrogen, shifting them downfield.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon. Carbons bonded to the nitrogen atom (the N-methyl carbon and the carbons of the bicyclic core adjacent to the bridgehead nitrogen) will be deshielded and appear at a lower field. researchgate.net For instance, in 4-methyl-1,2,3,6-tetrahydropyridines, which are precursors to similar bicyclic systems, the carbons of the tetrahydropyridine (B1245486) ring show characteristic shifts that are precursors to the bicyclic structure's resonances. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-CH₃~2.3 (s)~40-45Singlet, characteristic of N-methyl groups.
H-2/H-7~2.5-3.5 (m)~55-65Protons and carbons adjacent to the bridgehead nitrogen.
H-3/H-4~1.5-2.2 (m)~25-35Methylene protons of the six-membered ring.
H-5~2.0-2.8 (m)~35-45Bridgehead proton.
H-6~3.0-3.8 (m)~50-60Proton on the carbon bearing the amino group.
H-8~1.8-2.5 (m)~30-40Protons on the ethylene (B1197577) bridge.
NH₂Broad-Chemical shift is concentration and solvent dependent.

Note: These are predicted values based on data from similar azabicyclic structures and may vary depending on the solvent and experimental conditions.

The stereochemistry of the substituents on the bicyclic framework, particularly the orientation of the amino group at C6 (exo vs. endo), can be definitively established using Nuclear Overhauser Effect (NOE) 1D experiments. researchgate.net The NOE is a through-space interaction that is observed between protons that are in close spatial proximity, irrespective of the number of bonds separating them.

By selectively irradiating a specific proton resonance, enhancements in the signals of nearby protons can be observed. For example, irradiation of the N-methyl protons would be expected to show an NOE to specific protons on the bicyclic frame, helping to define its spatial orientation relative to the ring system. Crucially, NOE experiments can distinguish between the exo and endo isomers of the 6-amino substituent. An NOE would be expected between the C6 proton and specific protons on either the six-membered or five-membered ring of the bicyclic system, depending on its orientation. These through-space interactions are critical for confirming the relative stereochemistry of the molecule. researchgate.netacs.org

The conformation of the azabicyclo[3.2.1]octane skeleton and the stereochemistry at the bridgehead nitrogen can be influenced by the solvent. The nitrogen atom in the N-methyl group can undergo inversion, leading to a mixture of invertomers (axial and equatorial). The ratio of these invertomers can be solvent-dependent. academie-sciences.fr

In non-polar solvents, intramolecular hydrogen bonding and specific solute-solvent interactions may favor one conformation over another. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can significantly alter the conformational equilibrium and the invertomer ratio. academie-sciences.fr NMR studies in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) can provide valuable insights into these dynamic processes. Changes in chemical shifts and coupling constants upon varying the solvent can be indicative of conformational changes. For related tropane (B1204802) alkaloids, the preference for the equatorial N-invertomer has been observed to change with the polarity of the solvent. academie-sciences.fr

Vibrational Spectroscopy (IR) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for studying intermolecular interactions such as hydrogen bonding. researchgate.net The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds of the amino group. libretexts.org These bands are generally sharper than the O-H stretching bands of alcohols. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. libretexts.org

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the aliphatic amine are expected in the 1000-1250 cm⁻¹ region.

The position and shape of the N-H stretching bands can provide information about hydrogen bonding. In concentrated solutions or in the solid state, intermolecular hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric)~3450Medium
N-H Stretch (symmetric)~3350Medium
C-H Stretch (aliphatic)2850-3000Strong
N-H Bend1590-1650Medium-Strong
C-N Stretch1000-1250Medium

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a highly sensitive technique for the analysis of polar and thermally labile compounds like this compound. In ESI, the analyte is ionized directly from solution, typically forming a protonated molecule [M+H]⁺.

The high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound (C₈H₁₆N₂), the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 141.1441 m/z.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and generate a characteristic fragmentation pattern. The fragmentation of the azabicyclo[3.2.1]octane core is expected to involve the cleavage of C-C bonds within the bicyclic system. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. libretexts.org The fragmentation pattern provides a structural fingerprint that can be used for identification and to distinguish it from its isomers.

Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. It combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. In a typical LC-MS/MS analysis, compounds are first separated based on their physicochemical properties on an LC column and then ionized, most commonly using electrospray ionization (ESI). The resulting ions are fragmented, and the specific fragmentation patterns are used for definitive identification and quantification.

While LC-MS/MS methods have been developed for various related azabicyclo[3.2.1]octane structures, such as tropane alkaloids and novel pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, a specific and validated method for the analysis of this compound has not been reported in the available scientific literature. nih.govnih.gov Such a method would be crucial for pharmacokinetic studies, metabolite identification, and trace-level detection in various matrices.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample, capable of detecting most elements at concentrations down to parts per trillion or even parts per quadrillion. nih.govmdpi.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects these ions.

This technique is not typically used for the structural analysis of an organic molecule like this compound itself, but rather for quantifying trace elemental impurities within a sample of the compound. pcdn.comdpi.com For instance, it could be used to ensure the absence of heavy metal contaminants from catalysts used during its synthesis. No studies employing ICP-MS for the elemental analysis of this compound have been documented.

Capillary Electrophoresis-Electrospray Ionization-Time of Flight-Mass Spectrometry (CE-ESI-TOF-MS)

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, offering high separation efficiency, especially for polar and charged molecules. springernature.com Coupling CE with Time-of-Flight Mass Spectrometry (TOF-MS) via an electrospray ionization (ESI) interface provides high-resolution mass measurements, enabling the determination of elemental compositions from accurate mass data. nih.gov

This hyphenated technique is well-suited for analyzing small, charged molecules and for separating chiral compounds. mdpi.com However, a search of academic and research databases yielded no specific applications of CE-ESI-TOF-MS for the characterization of this compound.

Capillary Electrophoresis-Electrospray Ionization-Ion Trap-Mass Spectrometry (CE-ESI-IT-MS)

Similar to the TOF configuration, this technique couples capillary electrophoresis with an ion trap (IT) mass spectrometer. Ion trap instruments can perform multiple stages of fragmentation (MS^n), which is extremely useful for detailed structural elucidation of unknown compounds and for differentiating isomers that may have identical masses but different structures.

While CE-MS is a recognized technique for analyzing various small molecules, no published methods specifically describe the use of CE-ESI-IT-MS for the analysis of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine bond lengths, bond angles, and the absolute configuration of chiral centers.

The crystal structures of several related azabicyclo[3.2.1]octane derivatives, including salts of 3-aminotropane, have been reported, providing valuable insights into the conformational preferences of this bicyclic system. nih.govresearchgate.net However, the specific crystal structure for this compound has not been determined or reported in the crystallographic databases. Such a structure would unambiguously confirm its molecular geometry and stereochemistry.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the behavior of molecules. These methods use theoretical principles to calculate molecular structures, properties, and energies, offering insights that can be difficult to obtain through experimentation alone.

Although molecular modeling has been applied to various azabicyclo[3.2.1]octane systems, specific computational studies focusing on this compound are absent from the literature.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) are high-level computational methods used to solve the electronic structure of molecules. These calculations are widely employed for conformational analysis to determine the relative energies of different spatial arrangements (conformers) of a molecule and to predict the most stable, lowest-energy geometry. academie-sciences.fr

For the azabicyclo[3.2.1]octane framework, DFT calculations have been used to study the conformational preferences of related compounds like nortropanones and their N-substituted derivatives, often revealing a preferred chair-envelope conformation. researchgate.netacademie-sciences.fr These studies help in understanding the molecule's shape and how it might interact with biological targets. Despite the utility of these methods, a specific conformational analysis of this compound using ab initio or DFT calculations has not been published.

Prediction of N-Invertomer Stereochemistry and Distribution

The stereochemistry of the nitrogen atom in N-alkylated azabicyclic systems, such as this compound, is a critical factor influencing their interaction with biological targets. The tertiary amine in these scaffolds can undergo nitrogen inversion, leading to the existence of two stereoisomers known as invertomers. In the context of the 1-azabicyclo[3.2.1]octane ring system, the N-methyl group can be oriented in either an axial or an equatorial position relative to the piperidine-like ring. The relative stability and population distribution of these N-invertomers can be predicted and analyzed using a combination of computational and experimental methods. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the energetics of N-invertomers. academie-sciences.fr By calculating the relative free energies of the axial and equatorial forms in both the gas phase and in various solvents (using continuum solvent models), researchers can predict the equilibrium distribution between the two invertomers. academie-sciences.fr These calculations often reveal that the solvent environment can significantly influence the preferred stereochemistry. For instance, in related N-substituted nortropinones (derivatives of 8-azabicyclo[3.2.1]octane), DFT calculations have shown that nitrogen protonation tends to shift the invertomer equilibrium towards the equatorial form. academie-sciences.fr

These computational predictions are frequently validated and complemented by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. academie-sciences.fr Specifically, 13C NMR is a proven method for studying invertomer populations. academie-sciences.fr The chemical shifts of carbon atoms adjacent to the nitrogen are sensitive to the orientation of the N-alkyl group. By analyzing these shifts, often at low temperatures to slow the rate of inversion, the ratio of the axial and equatorial invertomers in solution can be quantified. The close agreement often observed between DFT-calculated ratios and those determined by NMR provides a high degree of confidence in the stereochemical assignment. academie-sciences.fr While direct experimental data for this compound is not extensively published, the principles derived from analogous systems like tropanes provide a robust framework for its characterization.

Compound (N-Substituted Nortropinone)SolventExperimental Equatorial/Axial Ratio (NMR)Calculated Equatorial/Axial Ratio (DFT)
N-EthylnortropinoneWater1.21.2
N-EthylnortropinoneMethanol1.11.1
N-IsopropylnortropinoneWater0.70.5
N-IsopropylnortropinoneMethanol0.70.5
N-PhenethylnortropinoneWater1.11.0
N-PhenethylnortropinoneMethanol1.01.0

Molecular Dynamics Simulations for Conformational Flexibility

While the 1-azabicyclo[3.2.1]octane core is considered a conformationally restricted scaffold, it still possesses inherent flexibility that can be crucial for its biological function and interaction with protein targets. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's flexibility that complements the static information from methods like X-ray crystallography or NMR. labxing.com

For a system like this compound, MD simulations can elucidate the motions of the bicyclic framework, including the potential for ring puckering or twisting, as well as the rotational freedom of the exocyclic N-methyl and amine substituents. The simulation begins with a starting structure, which is then placed in a simulated environment, typically a box of explicit water molecules to mimic physiological conditions. labxing.com The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, GROMACS). researchgate.netbiorxiv.org

The simulation proceeds in discrete time steps (on the order of femtoseconds) for a total duration that can range from nanoseconds to microseconds, depending on the process being studied. researchgate.net Analysis of the resulting trajectory can reveal the accessible conformations, the energy barriers between them, and the presence of stable intramolecular hydrogen bonds. This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor, a key aspect of structure-based drug design.

Simulation StepDescriptionTypical Software/Parameters
System PreparationGeneration of molecular topology and initial coordinates. The molecule is placed in a simulation box.Force Fields: AMBER, GROMACS, CHARMM
SolvationThe simulation box is filled with a solvent model (e.g., water) to mimic physiological conditions.Solvent Models: TIP3P, SPC/E
IonizationIons are added to neutralize the system's charge and achieve a physiological salt concentration.e.g., Na+, Cl-
Energy MinimizationThe system's energy is minimized to remove steric clashes or unfavorable geometries.Algorithms: Steepest Descent, Conjugate Gradient
EquilibrationThe system is gradually heated to the target temperature and equilibrated at the target pressure while restraining the solute.Ensembles: NVT (constant volume), NPT (constant pressure)
Production MDThe simulation is run for the desired length of time without restraints to generate the trajectory for analysis.Time Step: ~2 fs; Duration: 10 ns - 1 µs+
Trajectory AnalysisAnalysis of conformational changes, RMSD, hydrogen bonds, and other dynamic properties.Analysis tools within GROMACS, AMBER, VMD

Virtual Screening and Lead-Like Library Generation based on Azabicyclic Scaffolds

The 1-azabicyclo[3.2.1]octane framework is an attractive scaffold in medicinal chemistry due to its rigid three-dimensional structure, which can precisely orient substituents in space to interact with biological targets. This makes it an excellent starting point for drug discovery campaigns using techniques like virtual screening. elsevierpure.com Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific drug target. beilstein-journals.org When this process is focused on a particular core structure, it is known as scaffold-based virtual screening.

The process begins by using the azabicyclic scaffold of this compound as a template. A virtual combinatorial library is then generated by computationally decorating this core with a diverse array of chemical functional groups at specific attachment points (e.g., the 6-amino position). This creates a vast chemical space of potential drug candidates. This large virtual library can then be filtered to create a smaller, more manageable collection of compounds with desirable "lead-like" properties. otavachemicals.com

Lead-like compounds are molecules that serve as good starting points for optimization into drug candidates. otavachemicals.com They generally have lower molecular weight, lower lipophilicity, and simpler structures compared to final drugs, which provides ample opportunity for medicinal chemists to modify and optimize their properties (e.g., potency, selectivity, pharmacokinetics) during a hit-to-lead campaign. lifechemicals.com Specific physicochemical property filters are applied to the virtual library to select for these lead-like molecules. otavachemicals.comlifechemicals.com By focusing on azabicyclic scaffolds and enriching for lead-like properties, virtual screening can efficiently identify novel and promising compounds for further experimental testing.

Physicochemical PropertyTypical "Lead-Like" RangeRationale
Molecular Weight (MW)160 - 400 DaAllows for subsequent additions of chemical groups during lead optimization without becoming too large. otavachemicals.com
logP (Lipophilicity)-1 to 4Balances aqueous solubility with membrane permeability; avoids excessive lipophilicity which can lead to toxicity and poor metabolism. otavachemicals.com
Hydrogen Bond Donors (HBD)≤ 4Helps maintain good membrane permeability. otavachemicals.com
Hydrogen Bond Acceptors (HBA)≤ 8Contributes to good permeability and avoids "molecular obesity". otavachemicals.com
Rotatable Bonds (RotB)≤ 8Lower number of rotatable bonds (higher rigidity) reduces the entropic penalty upon binding to a target. otavachemicals.com
Number of Rings1 - 4Provides a defined 3D structure without excessive complexity. otavachemicals.com

Structure Activity Relationships Sar and Molecular Recognition of N Methyl 1 Azabicyclo 3.2.1 Octan 6 Amine Derivatives

Elucidating the Influence of Azabicyclo[3.2.1]octane Framework Modifications on Biological Activity

Modifications to the core azabicyclo[3.2.1]octane structure have a profound impact on the biological activity of its derivatives. The bicyclic backbone provides a level of molecular rigidity that is considered an important feature in medicinal chemistry, partly due to its structural similarity to bioactive alkaloids like nicotine and cocaine. rsc.org Research into various isomers, such as the 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane (tropane) systems, has established principles that are broadly applicable to the 1-aza scaffold.

Systematic variations of substituents on the framework are a key strategy in modulating activity. For instance, in a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, varying structural parameters led to compounds with profiles ranging from antagonist to analgesic agents. nih.gov The introduction of different aryl groups, modifications to the nitrogen substituent, and changes at other positions on the carbocyclic ring all contribute to the potency and selectivity of these compounds. nih.govnih.gov For example, in a series of 8-azabicyclo[3.2.1]octane derivatives, the addition of an 8-cyclopropylmethyl group was found to impart high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). researchgate.net Similarly, placing acidic substituents at the C6 position of 8-azabicyclo[3.2.1]octane benzylamines resulted in a series of compounds with high affinity for the human neurokinin-1 (hNK1) receptor. nih.gov

Stereochemical Determinants of Receptor Binding and Efficacy

The three-dimensional arrangement of atoms in azabicyclo[3.2.1]octane derivatives is a critical factor governing their interaction with biological receptors. Stereochemistry dictates the molecule's shape and how it fits into a specific binding pocket.

The biological activity of 1-azabicyclo[3.2.1]octane derivatives is highly dependent on the absolute stereochemistry of the molecule. nih.gov Different enantiomers of the same compound can exhibit vastly different affinities and efficacies for a given receptor. For example, in a series of 1-phenyl-6-azabicyclo[3.2.1]octanes investigated for analgesic properties, the biological activity resided primarily in one enantiomer. nih.gov The absolute stereochemistry of the active enantiomer, (+)-1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane, was established through X-ray crystallography. nih.gov This stereoselectivity underscores that receptor binding pockets are chiral environments, and only a specific stereoisomer can achieve the optimal orientation and interactions required for potent activity. This principle is consistently observed across different classes of azabicyclo[3.2.1]octane derivatives, where the configuration of substituents dramatically influences molecular recognition at the target protein. researchgate.netnih.gov

The azabicyclo[3.2.1]octane skeleton is a conformationally restricted system. montclair.edu This inherent rigidity is a key feature that can enhance binding affinity by pre-organizing the molecule into a bioactive conformation, thus minimizing the entropic cost associated with binding to a receptor. rsc.orgresearchgate.net The bicyclic system typically exists in a stable chair-like conformation for the six-membered ring. montclair.edu This structural constraint reduces the number of possible low-energy conformations in solution, increasing the probability that the molecule will present the correct pharmacophoric elements to the receptor in an optimal spatial arrangement.

The benefit of this rigidity has been demonstrated experimentally. In the development of NAAA inhibitors, converting a flexible piperidine-based compound into a more conformationally rigid azabicyclo[3.2.1]octane derivative led to a significant increase in potency. nih.govsemanticscholar.org This enhancement is attributed to the rigid scaffold reducing the entropic penalty of binding to the biological target. semanticscholar.org Therefore, the rigid framework of N-methyl-1-azabicyclo[3.2.1]octan-6-amine and its derivatives is a crucial element in their design as high-affinity ligands.

In N-methylated azabicyclo[3.2.1]octane systems, the nitrogen atom can undergo inversion, leading to two distinct conformers (invertomers) where the methyl group is either in an axial or an equatorial position. nih.gov The rate of this interconversion can be measured by NMR spectroscopy, and the thermodynamic parameters can be determined. nih.gov

The relative orientation of the N-methyl group is a critical factor that modulates biological activity. nih.gov This substituent can directly influence the ligand's interaction within the protein binding pocket or, alternatively, it can force a more favorable orientation for other crucial substituents, such as an aryl group, to fit optimally within the binding site. nih.gov Studies on related 8-methyl-8-azabicyclo[3.2.1]octane analogs have shown that the biological activities correlate strongly with the orientation of substituents, and the N-methyl orientation further refines this activity. nih.gov The preference for one invertomer over another can therefore be a key determinant in achieving high-affinity binding, as one orientation may present a steric clash with the receptor while the other allows for a perfect complementary fit.

Interaction Profiles with Key Biological Targets

Derivatives of the azabicyclo[3.2.1]octane scaffold have been shown to interact with a variety of biological targets, including neurotransmitter transporters and receptors. rsc.orgresearchgate.netnih.gov The specific interaction profile is determined by the combination of the core scaffold and its peripheral substituents.

The 1-azabicyclo[3.2.1]octane framework is a component of potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). caltech.edu For example, the derivative 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane has been shown to be a highly selective and efficacious agonist for certain nAChR subtypes, particularly those containing α6β2* subunits. caltech.edu This compound demonstrates high affinity for α4β2* and α6β2-nAChRs, with significantly lower affinity for α3β4 and α7 subtypes, highlighting the scaffold's potential for achieving receptor subtype selectivity. caltech.edu

Binding Affinities (Ki) and Functional Potencies (EC50) of 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane at nAChR Subtypes caltech.edu
Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of ACh)
α4β20.0411.1104%
α6β20.0270.43120%
α3β4*4.3430106%
α76266089%

Furthermore, derivatives of the closely related 6-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane scaffolds are potent inhibitors of monoamine transporters. nih.govnih.gov The 1-azabicyclo[3.2.1]octane class also exhibits inhibitory activity at these transporters. nih.gov For instance, certain 8-azabicyclo[3.2.1]octane derivatives show high affinity for the dopamine transporter (DAT) with Ki values in the low nanomolar range. researchgate.net

Binding Affinities (Ki, nM) of Select 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters researchgate.net
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
8-cyclopropylmethyl derivative (22e)4.042401600
8-chlorobenzyl derivative (22g)3.916705300

These interaction profiles demonstrate that the this compound scaffold and its derivatives can be tailored through chemical modification to achieve potent and selective interactions with a range of important neurological targets.

Affinity and Efficacy at Neurotransmitter Receptors.

Opioid Receptors

Derivatives of the azabicyclo[3.2.1]octane framework have been investigated for their opioid receptor activity. A study involving 3-(7-(hydroxymethyl)-6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol, a variant of the core structure, was synthesized and examined for opioid receptor affinity. nih.gov The introduction of an N-phenethyl group to a related 5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-4-ol scaffold resulted in a compound with a binding affinity (Ki) of 4.6 nM for the μ-opioid receptor and was found to be a moderately potent μ-opioid antagonist. nih.gov This highlights the critical role of the N-substituent in determining both affinity and functional activity at opioid receptors.

In another series based on a cis-(−)-N-normetazocine nucleus, the nature of the N-substituent profoundly affected the pharmacological profile at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. mdpi.com For instance, one derivative featuring a specific N-substituent displayed a Ki of 6.1 nM at the MOR and acted as a MOR agonist. mdpi.com Furthermore, research on morphinan derivatives with an oxabicyclo[3.2.1]octane structure revealed that 6-amide substitutions could produce potent dual DOR/KOR agonists or selective DOR agonists. researchgate.net Specifically, a 6R-benzamide derivative was the most potent dual DOR/KOR agonist, while a 6S-phenylacetamide derivative was a potent full DOR agonist. researchgate.net These findings underscore the stereochemical and substituent effects at the C6 position in influencing opioid receptor interactions.

N-methyl-D-aspartate (NMDA) Receptors

The azabicyclo[3.2.1]octane skeleton has been incorporated into molecules targeting the N-methyl-D-aspartate (NMDA) receptor. A study of polyamine modulation of NMDA receptors included 6-aza analogues of aminotropanes, such as 3α-Amino-6-methyl-6-azabicyclo[3.2.1]octane. acs.org The stereochemistry of these conformationally restricted diamines was found to be a key factor in their interaction with the NMDA receptor complex. acs.org

Another investigation into uncompetitive NMDA receptor antagonists based on an amino-alkylcyclohexane structure identified 1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane (MRZ 2/1010) as a compound of interest. nih.gov This derivative displaced [3H]-MK-801 binding with a Ki value of 2.59 μM and inhibited NMDA-induced currents in hippocampal neurons with an IC50 value of 3.06 μM. nih.gov The compound exhibited moderate affinity, strong voltage-dependency, and rapid blocking/unblocking kinetics, which are considered favorable properties for therapeutic NMDA receptor antagonists. nih.gov

CompoundKi (μM) for [3H]-MK-801 displacementIC50 (μM) vs. NMDA-induced currents
1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane2.593.06
1-ethenyl-3,3,5,5-tetramethyl-cyclohexylamine1.181.51
8,8,10,10-tetramethyl-1-azaspiro[5.5] undecane3.642.20

Data sourced from PubMed Central. nih.gov

Dopamine D2-like Receptors

N-substituted 8-azabicyclo[3.2.1]octan-3-ol (tropane) derivatives have been extensively studied as ligands for dopamine D2-like receptors (D2R, D3R, D4R). Replacing a piperidine (B6355638) ring in a lead compound with a tropane (B1204802) ring reversed the D2R/D3R selectivity. nih.govnih.gov Further exploration of N-substituents on the tropane ring led to the discovery of high-affinity ligands. nih.gov For example, the introduction of 3-benzofurylmethyl-substituents resulted in compounds with low nanomolar affinities at both D2R and D3R. nih.gov One such analogue exhibited Ki values of 1.7 nM for D2R and 0.34 nM for D3R. nih.govnih.gov These compounds were confirmed to be antagonists for D2R and D3R and showed high selectivity over other receptors like 5-HT1A, 5-HT2A, 5-HT2C, and D1R. nih.gov

CompoundN-SubstituentD2R Ki (nM)D3R Ki (nM)
31 3-Indolylmethyl33.415.5
44 3-Benzofurylmethyl1.060.71
45 3-(5-Fluorobenzofuryl)methyl1.70.34

Data sourced from PubMed Central. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs)

The azabicyclo[3.2.1]octane moiety is a key feature in ligands for nicotinic acetylcholine receptors (nAChRs). Derivatives of (-)-ferruginine, which contains this bicyclic system, have been evaluated for their affinity at central nAChRs. uni-bonn.de Replacing the acetyl group of ferruginine with a pyrimidine moiety resulted in a compound with a Ki value of 3.7 nM for the α4β2* subtype. uni-bonn.de Another compound from a screening effort, which contained a 2-azabicyclo[3.2.1]octane core and an N-benzyl substituent, showed a 2 nM binding affinity for α4β2 nAChRs with approximately 100-fold selectivity over α3β4 receptors. nih.gov The hosieine scaffold, which incorporates a 2-azabicyclo[3.2.1]octane system, also demonstrates high affinity for neuronal α4β2 nAChRs, with (−)-hosieine-A having a Ki of less than 1 nM. nih.gov

A series of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes were synthesized and evaluated as nAChR ligands. The 2β-isoxazolyl derivative was the most potent, with a Ki of 3 nM, which is twice the affinity of nicotine. researchgate.net The stereochemistry of the isoxazole substituent was critical, as the 2α- and 3α-isomers exhibited significantly lower, micromolar binding affinities. researchgate.net

GABA Receptors

Derivatives of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid have been evaluated for their activity at the GABA receptor. nih.govacs.org A series of N-3-alkyl compounds were prepared, and their biological activity was assessed, indicating that this scaffold is a viable template for GABA receptor modulators. nih.gov Other research has identified bicyclic derivatives, including those based on 8-aza-bicyclo[3.2.1]octane, as having affinity and selectivity for the GABA-A α5 receptor subunit, acting as negative allosteric modulators. google.com

Modulation of Enzyme Activity (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA))

A novel class of potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been developed featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core. acs.orgresearchgate.netnih.gov Through extensive structure-activity relationship studies, researchers identified compounds with low nanomolar inhibitory activity. acs.orgnih.gov The optimization process led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689), which inhibits human NAAA with an IC50 of 0.042 μM. acs.orgresearchgate.netnih.govsciprofiles.com SAR studies revealed that linear alkyl chains (e.g., n-butyl, n-hexyl) on the phenyl ring connected to the azabicyclic sulfonamide portion yielded more potent inhibitors compared to branched substituents. unipr.it

CompoundR group on phenyl ringh-NAAA IC50 (μM)
37 ethyl0.051
38 iso-propyl0.744
39 n-butyl0.023
41 n-hexyl0.019
42 iso-butyl0.114
50 (ARN19689) endo-ethoxymethyl-pyrazinyloxy0.042

Data sourced from ACS Publications and PubMed. acs.orgnih.govunipr.it

Monoamine Transporter Inhibitory Activity and Topological Dependence

In a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the N-substituent was found to be a key determinant of potency and selectivity. nih.gov The 8-cyclopropylmethyl derivative was among the most potent compounds at DAT (Ki of 4.0 nM) and was highly selective over SERT (SERT/DAT ratio of 1060). nih.govresearchgate.net Similarly, the 8-(4-chlorobenzyl) derivative was also highly potent at DAT (Ki of 3.9 nM) and showed high selectivity over NET (NET/DAT ratio of 1358). nih.govresearchgate.net

Furthermore, the exploration of bridge-hydroxylated tropanes showed that 6- and 7-hydroxylated derivatives retain biological enantioselectivity but display higher DAT versus SERT selectivity compared to unsubstituted analogues. researchgate.net Generally, the 7-hydroxyl compounds were found to be more potent at the DAT than their 6-hydroxyl counterparts. researchgate.net

Compound8-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
22e Cyclopropylmethyl4.04240127
22g 4-Chlorobenzyl3.915005296

Data sourced from PubMed. nih.gov

Research Applications and Broader Significance of Azabicyclo 3.2.1 Octane Scaffolds

Azabicyclo[3.2.1]octane Derivatives as Chemical Probes for Biological Systems

Derivatives of the azabicyclo[3.2.1]octane scaffold serve as powerful chemical probes for investigating complex biological systems. Their rigid framework allows for the precise orientation of functional groups in three-dimensional space, facilitating the study of molecular interactions with biological targets such as receptors and transporters.

One significant area of application is in the study of neurotransmitter transporters. For instance, a series of 3β-naphthyltropane derivatives, which are based on the 8-azabicyclo[3.2.1]octane skeleton, have been synthesized and shown to exhibit high affinity for both dopamine (B1211576) and serotonin (B10506) transporters. acs.org These compounds are among the most potent inhibitors known for these transporters, making them valuable tools for probing the structure and function of these critical proteins in the central nervous system. acs.org Similarly, 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been investigated for their activity at the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov The rigid structure of these molecules has been shown to impart stereoselective binding and uptake inhibition at the DAT, providing insights into the structural requirements for transporter interaction. nih.gov

Furthermore, azabicyclo[3.2.1]octane derivatives are utilized to explore receptor binding and function. For example, compounds incorporating this scaffold have been developed as potential analgesics and treatments for opioid addiction, highlighting their role in probing opioid receptor interactions. The unique bicyclic framework is a key contributor to their biological activity.

Role in the Development of Conformationally Restricted Amino Acids

The synthesis of conformationally restricted amino acids is a crucial strategy in medicinal chemistry and peptide science for designing molecules with enhanced biological activity and stability. The azabicyclo[3.2.1]octane skeleton is an excellent template for creating such constrained amino acid analogs. nih.govderpharmachemica.com

Bicyclic α-amino acids that incorporate the nitrogen atom into the ring system, such as those with an 8-azabicyclo[3.2.1]octane framework, are considered conformationally restricted analogs of natural amino acids like proline and hydroxyproline. derpharmachemica.comarkat-usa.org The rigid structure of these analogs significantly limits the conformational freedom of the peptide backbone when they are incorporated into peptide chains. This restriction can help to stabilize specific secondary structures, such as β-turns, and can provide valuable information about the bioactive conformation of a peptide. researchgate.net

For example, 8-azabicyclo[3.2.1]octane-1-carboxylic acid has been synthesized as a novel, constrained proline analogue. nih.gov The introduction of this bicyclic system, which connects the α-carbon and another position of the pyrrolidine (B122466) ring through an alkylidene bridge, is expected to strongly influence the properties of the parent amino acid and any peptide into which it is incorporated. nih.gov Similarly, novel azabicyclic β-amino acid derivatives with a 3-azabicyclo[3.2.1]octane skeleton have been prepared, further expanding the toolbox of constrained amino acids available to researchers. arkat-usa.org

Applications in Peptidomimetics and Peptide Synthesis

The unique structural properties of azabicyclo[3.2.1]octane-based amino acids make them highly valuable in the fields of peptidomimetics and peptide synthesis. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability.

The incorporation of conformationally restricted amino acids, including those with an azabicyclo[3.2.1]octane core, into peptide sequences is a well-established strategy to study the conformational requirements for biological activity. nih.gov By limiting the flexibility of the peptide, researchers can investigate how specific conformations influence binding to biological targets. nih.gov

For instance, a constrained proline analogue featuring a 7-azabicyclo[2.2.1]heptane skeleton, a related bicyclic system, has been incorporated into various peptides to study its biological and conformational properties. nih.gov This approach has been driven by the presence of this system in potent natural products, demonstrating the value of such rigid scaffolds. nih.gov The insights gained from these studies can be applied to the design of novel therapeutic peptides with improved efficacy and selectivity. The self-organizing properties of β-peptides, which can form stable secondary structures, are of considerable interest, and cyclic β-amino acid residues play a key role in controlling these structures. rsc.orgresearchgate.net

The synthesis of peptides incorporating azabicyclic amino acids can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. chempep.comnih.gov SPPS, pioneered by Merrifield, is the most common method for laboratory-scale peptide synthesis. chempep.comnih.gov In this technique, the peptide chain is assembled stepwise while anchored to an insoluble resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple filtration and washing. peptide.com

Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed in SPPS. chempep.com The choice of strategy depends on the specific amino acids being used and the desired final product. For the integration of azabicyclic amino acids, careful selection of coupling reagents is necessary to ensure efficient reaction, especially given the potential for steric hindrance. nih.gov

Solution-phase peptide synthesis, while less common for routine synthesis, remains important for large-scale production of peptides. chempep.com This classical approach involves the coupling of amino acids in a solution, followed by purification of the product at each step.

Synthesis PhaseDescriptionKey Features
Solid-Phase Peptide is assembled on an insoluble resin support.High efficiency, easy purification, suitable for automation. chempep.compeptide.com
Solution-Phase Peptide is synthesized in a solution.Scalable for industrial production, requires purification after each step. chempep.com

Utility as Ligands in Organometallic Catalysis

The azabicyclo[3.2.1]octane scaffold has found utility in the field of organometallic catalysis, where derivatives serve as ligands for transition metals. The rigid structure of these ligands can enforce specific geometries on the metal center, influencing the stereochemical outcome of catalytic reactions.

For example, pyridine- and quinoline-carboxylate ligands have been shown to be highly effective in palladium-catalyzed transannular C–H arylation reactions of azabicyclo[3.2.1]octane derivatives. nih.gov These ligands increase the reaction rate, yield, and scope of the reaction. Mechanistic studies have indicated that these ligands help to prevent both reversible and irreversible catalyst decomposition. nih.gov Furthermore, the synthesis of unsymmetrical pincer CNN palladium complexes of 8-dimethylamino-3-ferrocenylmethyl-3-azabicyclo[3.2.1]octane has been reported, and their catalytic activity in Suzuki coupling reactions has been investigated. bohrium.com

Applications in Organocatalysis (e.g., Diels-Alder, Staudinger Reactions)

In addition to their use in organometallic catalysis, azabicyclo[3.2.1]octane derivatives and related bicyclic systems have applications in organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions.

While direct examples for the specific compound "N-methyl-1-azabicyclo[3.2.1]octan-6-amine" in Diels-Alder or Staudinger reactions are not prevalent in the reviewed literature, related bicyclic amino acids have been shown to act as efficient catalysts. For instance, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid β-amino acids, which are conformationally restricted proline analogs, have been reported to be effective catalysts in organocatalytic aldol (B89426) processes. derpharmachemica.com

The synthesis of the bicyclo[3.2.1]octane core itself often involves key reactions like the Diels-Alder reaction. mdpi.com For example, an intramolecular Diels-Alder reaction of a trimethylsilylether derivative can be used to form the bicyclic system. mdpi.com The Staudinger reaction has also been employed in the synthesis of related polycyclic spiro-β-lactams from 3-aza-6,8-dioxabicyclo[3.2.1]octane systems. nih.gov These synthetic applications underscore the importance of these fundamental reactions in accessing the azabicyclo[3.2.1]octane scaffold for various applications.

Structural Relationships to Natural Alkaloids and Bioactive Compounds

The azabicyclo[3.2.1]octane framework is a recurring motif in a multitude of bioactive natural products, most notably the tropane (B1204802) alkaloids. ehu.esacs.orgfigshare.com This structural scaffold, consisting of a fused pyrrolidine and piperidine (B6355638) ring system, imparts a rigid, three-dimensional conformation that is crucial for its interaction with various biological targets. rsc.org The specific compound of interest, this compound, is a derivative of this core system. However, the most prevalent and extensively studied natural alkaloids in this class are based on the N-methyl-8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane nucleus. mdpi.comnih.govsilae.it

Connections to Tropane Alkaloids (e.g., Tropane, Tropinone (B130398), Cocaine, Atropine (B194438), Scopolamine)

Tropane alkaloids are a major class of secondary metabolites predominantly found in plants of the Solanaceae (nightshade) and Erythroxylaceae families. silae.itnih.gov The foundational structure for over 200 known tropane alkaloids is the N-methyl-8-azabicyclo[3.2.1]octane core, which is the structure of tropane itself. mdpi.com This rigid bicyclic system is the key to the diverse pharmacological activities exhibited by these compounds, which range from anticholinergic to stimulant effects. silae.itwikipedia.org

Key tropane alkaloids are essentially esters of alcohols derived from the tropane skeleton (tropine and pseudotropine) with various acids. scispace.comnih.gov

Tropinone is a ketone-containing derivative and a central intermediate in the biosynthesis of other tropane alkaloids. nih.gov

Tropane is the parent compound, the N-methylated 8-azabicyclo[3.2.1]octane core. scispace.com

Atropine , a well-known anticholinergic agent, is an ester of tropine (B42219) and tropic acid. nih.govprezi.com It is found in plants like deadly nightshade (Atropa belladonna). wikipedia.org

Scopolamine (B1681570) , used for treating motion sickness, is another anticholinergic compound derived from tropine, featuring an epoxide ring. wikipedia.orgnih.gov

Cocaine , a potent stimulant, is an ester of pseudotropine, benzoic acid, and contains a methyl ester group. mdpi.comwikipedia.org It is famously isolated from the coca plant (Erythroxylum coca). mpg.de

The structural similarity between these natural products and the core azabicyclo[3.2.1]octane scaffold is evident. The specific stereochemistry and the nature of the ester side chains are critical in defining their distinct pharmacological profiles. nih.gov For instance, the methylated nitrogen in the tropane ring serves as a structural analog of the neurotransmitter acetylcholine (B1216132), which is central to the anticholinergic activity of atropine and scopolamine. mdpi.com

Table 1: Structural Relationship of Key Tropane Alkaloids

Compound Core Structure Key Functional Groups Natural Source Examples
Tropane N-methyl-8-azabicyclo[3.2.1]octane None (Parent Compound) Found as part of esters in various plants
Tropinone N-methyl-8-azabicyclo[3.2.1]octane C3-ketone Biosynthetic intermediate in Solanaceae species
Atropine N-methyl-8-azabicyclo[3.2.1]octane C3-ester (with Tropic Acid) Atropa belladonna (Deadly Nightshade)
Scopolamine N-methyl-8-azabicyclo[3.2.1]octane C3-ester, C6-C7 epoxide Hyoscyamus niger (Henbane), Datura species
Cocaine N-methyl-8-azabicyclo[3.2.1]octane C2-carboxymethyl, C3-ester (with Benzoic Acid) Erythroxylum coca (Coca Plant)

Biosynthetic Pathways and Precursor Roles

The biosynthesis of the tropane ring system is a well-elucidated pathway that begins with common amino acid precursors. wikipedia.orgnih.gov The entire class of tropane alkaloids shares a common initial biosynthetic route. silae.it

Initial Precursors : The pathway commences with the amino acids L-ornithine or L-arginine. nih.govresearchgate.net These are converted to putrescine (1,4-diaminobutane). nih.gov

Formation of the Pyrrolinium Cation : Putrescine is then N-methylated by the enzyme putrescine N-methyltransferase (PMT) to form N-methylputrescine. mdpi.comresearchgate.net Subsequently, methylputrescine oxidase (MPO) catalyzes the oxidative deamination of N-methylputrescine, which then spontaneously cyclizes to form the key intermediate, the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov

Condensation and Ring Formation : This cation serves as the branch point for the biosynthesis of various alkaloids. nih.gov For tropane alkaloids, it undergoes a condensation reaction with two malonyl-CoA units, a process mediated by a type III polyketide synthase, to ultimately yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govnih.gov

Formation of Tropinone : This acid intermediate is then cyclized and decarboxylated to form tropinone, the first bicyclic compound in the pathway and a critical hub. nih.gov

Divergence to Different Alkaloids : From tropinone, the pathway diverges. Tropinone reductase I (TR-I) reduces tropinone to tropine (with a 3α-hydroxyl group), which is the precursor for hyoscyamine (B1674123) and scopolamine. nih.govresearchgate.net Alternatively, tropinone reductase II (TR-II) stereospecifically reduces tropinone to pseudotropine (with a 3β-hydroxyl group), which serves as a precursor for cocaine biosynthesis in Erythroxylum species. nih.gov

Final Steps : The final alkaloids are formed by the esterification of these tropane alcohols (tropine or pseudotropine) with specific acids derived from other pathways, such as phenyllactic acid (for atropine/scopolamine) and benzoic acid (for cocaine). mdpi.comnih.gov The enzyme hyoscyamine 6β-hydroxylase (H6H) is a key bifunctional enzyme that converts hyoscyamine into scopolamine via hydroxylation and subsequent epoxidation. biocyclopedia.com

This biosynthetic pathway highlights the central role of the azabicyclo[3.2.1]octane skeleton, which is assembled enzymatically from simple precursors before being decorated with various functional groups to produce a wide array of bioactive compounds.

Future Directions in Azabicyclo[3.2.1]octane Research

The significance of the azabicyclo[3.2.1]octane scaffold ensures it remains an active area of scientific investigation, with research extending into metabolic engineering, synthetic chemistry, and drug discovery.

Metabolic Engineering : Due to the high medicinal value and often low natural abundance of compounds like scopolamine, significant research is focused on metabolic engineering. mdpi.com Efforts are underway to engineer plants or microbial systems (like yeast or E. coli) to overproduce these valuable alkaloids by up-regulating rate-limiting enzymes in the biosynthetic pathway, such as putrescine N-methyltransferase (PMT) or hyoscyamine 6β-hydroxylase (H6H). mdpi.com This approach aims to create sustainable and high-yield sources for these pharmaceuticals.

Novel Synthetic Methodologies : Organic chemists continue to develop new and more efficient ways to synthesize the azabicyclo[3.2.1]octane core and its derivatives. nih.gov A major focus is on enantioselective synthesis, which allows for the creation of specific stereoisomers, a critical aspect for pharmacological activity. ehu.esresearchgate.net Recent advancements include novel cycloaddition reactions and intramolecular cyclizations to construct the bicyclic framework with high stereocontrol. acs.orgrsc.org These methods are crucial for producing novel analogs that are not accessible from natural sources.

Drug Discovery and Development : The rigid azabicyclo[3.2.1]octane structure makes it an attractive scaffold in medicinal chemistry for designing new therapeutic agents. ehu.esrsc.org Researchers are exploring derivatives for a wide range of applications beyond the traditional anticholinergic and stimulant effects. This includes the development of novel analgesics, antagonists for narcotic addiction, and ligands for various monoamine transporters involved in neurological disorders. nih.govsmolecule.com Furthermore, the scaffold is being investigated for its potential in developing inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammatory conditions and for creating compounds with antiproliferative activity against cancer cells. nih.govmdpi.com The ability to perform late-stage functionalization on the core structure provides a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new lead compounds. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.